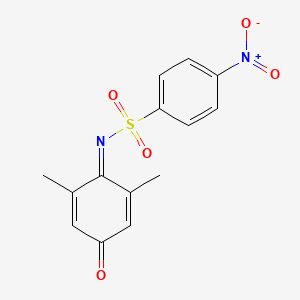
2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis Approach : The synthesis of compounds similar to 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide often involves the use of primary compounds like 3-fluoro-4-cyanophenol. These processes typically yield novel compounds with distinct structural properties (Yang Man-li, 2008).
Molecular Structure Analysis
- Structural Characterization : Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray diffraction are commonly employed to determine the molecular structure of acetamide derivatives. These techniques provide detailed insights into the spatial arrangement of atoms within the molecule (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
- Reaction Mechanisms : Acetamide derivatives can be formed through chemoselective processes, often involving reactions with specific precursors under controlled conditions. These reactions yield compounds with unique chemical properties and potential biological activities (Deepali B Magadum & G. Yadav, 2018).
Physical Properties Analysis
- Crystallization and Stability : Compounds like 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide often crystallize in specific crystal systems, with defined unit cell dimensions. Their stability can be assessed through crystallographic and spectroscopic analysis (G. Sharma et al., 2018).
Chemical Properties Analysis
- Chemical Stability and Reactivity : The chemical stability and reactivity of acetamide derivatives are influenced by their molecular structure. DFT (Density Functional Theory) studies can be used to predict the chemical behavior, including reactivity and potential biological activity (Akhileshwari Prabhuswamy et al., 2021).
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
A study by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, a process critical in the synthesis of antimalarial drugs. They utilized immobilized lipase for the acetylation, showing the potential for synthesizing similar compounds, including 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide, in a more environmentally friendly manner due to the use of biocatalysts (Magadum & Yadav, 2018).
Photoreactions in Drug Stability Studies
Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of flutamide, a compound structurally related to 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide, in different solvents. Their findings on how light exposure affects drug stability could inform stability studies of related compounds, ensuring safer pharmaceutical formulations (Watanabe et al., 2015).
Potential Anticancer, Anti-Inflammatory, and Analgesic Activities
Research by Rani et al. (2014) on 2-(substituted phenoxy)acetamide derivatives revealed that these compounds exhibit promising anticancer, anti-inflammatory, and analgesic activities. This suggests that 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide could potentially be developed into therapeutic agents with similar properties (Rani et al., 2014).
Novel Compound Synthesis for Enhanced Biological Activity
Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, indicating the versatility of this chemical framework in generating new compounds with potentially enhanced biological activities (Yang Man-li, 2008).
Radioligands for Peripheral Benzodiazepine Receptor
Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as a potent radioligand for peripheral benzodiazepine receptors, illustrating the utility of the 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide structure in developing diagnostic tools for neurological research (Zhang et al., 2003).
特性
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-5-3-4-6-15(12)20-11-16(19)18-14-9-7-13(17)8-10-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZYZGYWBUKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)
![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

